2-Chloro-5-methylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with chlorine and methyl groups. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylbenzenesulfonyl fluoride typically involves the reaction of 2-Chloro-5-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions when combined with appropriate reagents.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.
Oxidation: Oxidized derivatives of the benzene ring.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation . The compound’s stability and resistance to hydrolysis under physiological conditions make it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Chloro-5-methylbenzenesulfonyl chloride: The precursor to 2-Chloro-5-methylbenzenesulfonyl fluoride, differing only in the halogen attached to the sulfonyl group.
Uniqueness
This compound is unique due to its balanced reactivity and stability. Unlike sulfonyl chlorides, which are highly reactive and prone to hydrolysis, sulfonyl fluorides offer a more controlled reactivity, making them suitable for applications requiring selective covalent modification of biomolecules .
Properties
CAS No. |
25300-24-7 |
---|---|
Molecular Formula |
C7H6ClFO2S |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChI Key |
WDFLVNAFGWTULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.